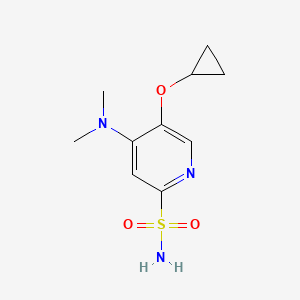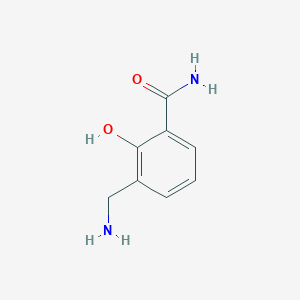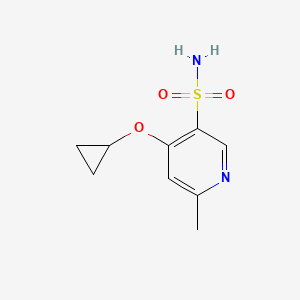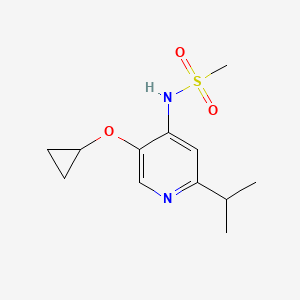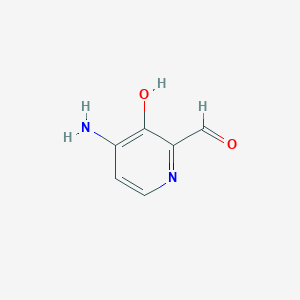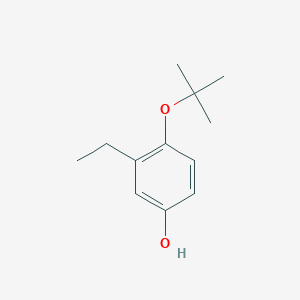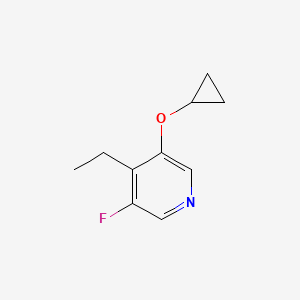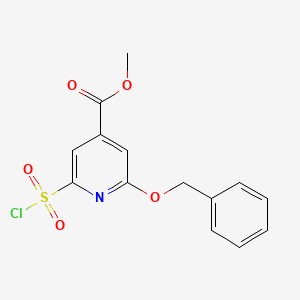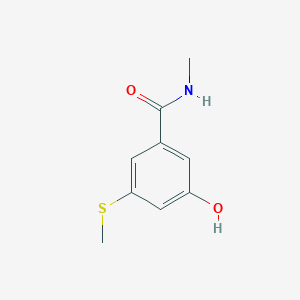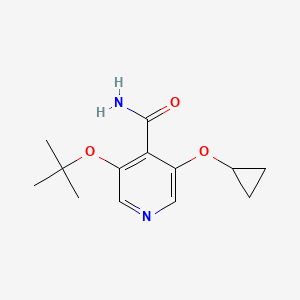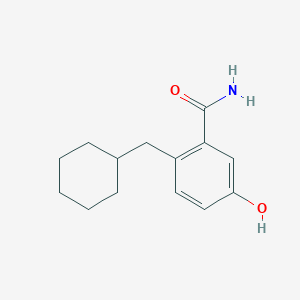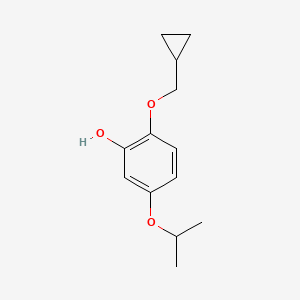
2-(Cyclopropylmethoxy)-5-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethoxy)-5-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethoxy group and an isopropoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-5-isopropoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-hydroxybenzoic acid with cyclopropylmethanol and isopropyl alcohol under acidic conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) for bromination or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-(Cyclopropylmethoxy)-5-isopropoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)phenylboronic acid: Shares the cyclopropylmethoxy group but differs in the presence of a boronic acid group instead of an isopropoxy group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Contains a similar cyclopropylmethoxy group but has additional difluoromethoxy and carboxylic acid groups.
Uniqueness
2-(Cyclopropylmethoxy)-5-isopropoxyphenol is unique due to the combination of its cyclopropylmethoxy and isopropoxy groups attached to a phenol ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O3/c1-9(2)16-11-5-6-13(12(14)7-11)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
InChI Key |
SDTANZMAHPJZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


